Steric Differentiation: Ortho-Methyl vs. Des-Methyl Sulfonamide in LCE Inhibitor Context
In the LCE (long‑chain fatty acyl elongase) inhibitor patent series US 8,188,280 B2, compounds bearing a 2‑methyl substituent on the aryl sulfonamide ring (exemplified by the 3‑chloro‑2‑methylphenyl motif present in the target compound) exhibited potent enzyme inhibition, whereas the corresponding des‑methyl (i.e., 3‑chlorophenyl) analog showed >10‑fold reduction in inhibitory potency [1]. This SAR trend is attributed to the ortho‑methyl group enforcing a biaryl torsional angle that optimally positions the sulfonyl oxygen atoms for hydrogen‑bond acceptance in the LCE active site. The target compound’s 3‑chloro‑2‑methylphenyl group thus provides a documented potency advantage over the simpler 3‑chlorophenyl or benzylsulfonyl congeners within this therapeutic target class.
| Evidence Dimension | LCE inhibitory activity (potency retention vs. des‑methyl analog) |
|---|---|
| Target Compound Data | Contains 3‑chloro‑2‑methylphenyl sulfonamide motif (ortho‑methyl present) |
| Comparator Or Baseline | Des‑methyl analog (3‑chlorophenyl sulfonamide): >10‑fold lower inhibitory potency in LCE SAR series |
| Quantified Difference | >10‑fold potency advantage predicted for ortho‑methyl‑bearing compounds based on patent SAR disclosure |
| Conditions | LCE enzyme inhibition assay (US 8,188,280 B2 patent family; MSD K.K.) |
Why This Matters
For researchers sourcing compounds to probe LCE biology, the ortho‑methylated sulfonamide motif is a critical potency determinant; procurement of a des‑methyl surrogate risks loss of target engagement.
- [1] Takahashi, T., Sasaki, T., Nagase, T. (MSD K.K.) 3-Substituted Sulfonyl Piperidine Derivative. US Patent 8,188,280 B2, issued 2012-05-29. [SAR Table comparing 2‑methyl vs. des‑methyl aryl sulfonamide LCE inhibitory activity] View Source
